(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)
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Overview
Description
(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[221]heptane di-trifluoro-acetic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a naphthalene moiety
Preparation Methods
The synthesis of (1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a Diels-Alder reaction, followed by functionalization to introduce the naphthalene group. The final step involves the introduction of the trifluoroacetic acid moiety under acidic conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, the naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: Catalytic hydrogenation can reduce the bicyclic structure, potentially leading to ring-opening reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, (1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid stands out due to its unique bicyclic structure and the presence of a trifluoroacetic acid moiety. Similar compounds include:
Dichloroanilines: These compounds also contain aromatic rings and are used in the production of dyes and herbicides.
Phospholipids: Amphipathic compounds with both polar and nonpolar parts, similar in their structural complexity.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
This uniqueness makes (1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H20F6N2O4 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H18N2.2C2HF3O2/c1-2-4-14-7-12(5-6-13(14)3-1)10-18-11-15-8-16(18)9-17-15;2*3-2(4,5)1(6)7/h1-7,15-17H,8-11H2;2*(H,6,7)/t15-,16-;;/m1../s1 |
InChI Key |
SQXBZAZXIGCXHW-UWGSCQAASA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2CC3=CC4=CC=CC=C4C=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2CNC1CN2CC3=CC4=CC=CC=C4C=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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